molecular formula C9H16N2O2S B13069808 2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile

2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile

Cat. No.: B13069808
M. Wt: 216.30 g/mol
InChI Key: RVTZEFSOGYWSKX-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile is a chemical compound with the molecular formula C9H16N2O2S It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-Methanesulfonyl-2-(piperidin-2-yl)acetonitrile: Similar structure but without the methyl group on the piperidine ring.

    2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetate: Similar structure but with an acetate group instead of a nitrile group.

Uniqueness

2-Methanesulfonyl-2-(4-methylpiperidin-2-yl)acetonitrile is unique due to the presence of both the methanesulfonyl and nitrile groups, which confer distinct reactivity and potential applications. The methyl group on the piperidine ring also influences its chemical properties and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H16N2O2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-(4-methylpiperidin-2-yl)-2-methylsulfonylacetonitrile

InChI

InChI=1S/C9H16N2O2S/c1-7-3-4-11-8(5-7)9(6-10)14(2,12)13/h7-9,11H,3-5H2,1-2H3

InChI Key

RVTZEFSOGYWSKX-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)C(C#N)S(=O)(=O)C

Origin of Product

United States

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